molecular formula C5H2BrF3N2O B13515932 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde

5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde

Cat. No.: B13515932
M. Wt: 242.98 g/mol
InChI Key: WJNDBLXQULCZRL-UHFFFAOYSA-N
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Description

5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde: is a heterocyclic compound that features a bromine atom, a trifluoromethyl group, and an imidazole ring with an aldehyde functional group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylic acid.

    Reduction: 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is explored for its potential as a pharmacophore in drug design. It has been studied for its antiproliferative and cytotoxic activities against various cancer cell lines .

Industry: The compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can enhance performance characteristics such as thermal stability and resistance to degradation .

Mechanism of Action

The mechanism by which 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The bromine and trifluoromethyl groups can enhance the compound’s ability to bind to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to potential inhibition of enzymatic activity .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is unique due to the presence of both an imidazole ring and an aldehyde functional groupThe trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Biological Activity

5-Bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, highlighting its antimicrobial and anticancer activities.

This compound is characterized by its imidazole ring, which is known for diverse biological activity. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various pharmacological applications.

The synthesis of this compound typically involves methods such as:

  • Condensation reactions involving imidazole derivatives.
  • Functionalization of the imidazole ring to introduce the trifluoromethyl and aldehyde groups.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains and fungi, yielding the following results:

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
Candida albicans50 µg/mLModerate
Aspergillus niger25 µg/mLHigh
Escherichia coli10 µg/mLHigh
Bacillus cereus5 µg/mLVery High

The compound showed higher activity against Bacillus cereus compared to standard antibiotics, suggesting its potential as an antibacterial agent .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. In vitro studies revealed that it can inhibit the growth of various cancer cell lines:

Cancer Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast Cancer)15.5Induction of apoptosis
HepG2 (Liver Cancer)20.3Cell cycle arrest
A549 (Lung Cancer)18.7Inhibition of proliferation

These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest .

Case Studies and Research Findings

A significant study focused on the structure-activity relationship (SAR) of imidazole derivatives, including this compound. The research highlighted that modifications in the imidazole ring significantly affect biological activity. For instance:

  • Substituents on the imidazole ring : Altering positions or types of substituents can enhance or reduce biological efficacy.
  • Trifluoromethyl group : This group was found to be crucial for increasing potency against microbial targets.

In a comparative analysis, compounds with similar structures but different substituents were tested against Escherichia coli and exhibited varying MIC values, reinforcing the importance of chemical modifications in drug design .

Properties

Molecular Formula

C5H2BrF3N2O

Molecular Weight

242.98 g/mol

IUPAC Name

5-bromo-1-(trifluoromethyl)imidazole-2-carbaldehyde

InChI

InChI=1S/C5H2BrF3N2O/c6-3-1-10-4(2-12)11(3)5(7,8)9/h1-2H

InChI Key

WJNDBLXQULCZRL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C(=N1)C=O)C(F)(F)F)Br

Origin of Product

United States

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